Siagoside
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Overview
Description
Siagoside, also known as Sygen or AGF 2, is a naturally occurring substance found in the nerve cell membranes. It plays a crucial role in cell growth, development, and repair. This compound has been investigated for its potential therapeutic effects in treating Parkinson’s disease and severe spinal cord injuries .
Preparation Methods
Siagoside is derived from the inner ester of GM1 ganglioside, a sialylated glycosphingolipid found in various tissues, particularly in neural cell membranes . The synthetic route involves the extraction and purification of GM1 ganglioside from natural sources, followed by chemical modification to obtain this compound. Industrial production methods typically involve large-scale extraction and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Siagoside undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Siagoside has been extensively studied for its neuroprotective properties. It has shown promise in treating Parkinson’s disease by promoting cell growth and repair in the nervous system . Additionally, this compound has been beneficial in patients with severe spinal cord injuries, reducing mortality and enhancing motor recovery . Its applications extend to various fields, including chemistry, biology, medicine, and industry, where it is used to study neural differentiation and repair mechanisms .
Mechanism of Action
The mechanism of action of Siagoside involves its interaction with membrane tyrosine kinase receptors, specifically TrkA, which serves as a receptor for nerve growth factor. This interaction activates signaling pathways that promote cell growth, differentiation, and repair . This compound’s effects are mediated by its oligosaccharide portion, which plays a crucial role in its biological activity .
Comparison with Similar Compounds
Siagoside is unique compared to other similar compounds like ganglioside GM1 due to its specific interaction with TrkA receptors and its potent neuroprotective effects . Similar compounds include other gangliosides and glycosphingolipids, which also play roles in neural cell membranes and have neuroprotective properties .
If you have any more questions or need further details, feel free to ask!
Properties
CAS No. |
100345-64-0 |
---|---|
Molecular Formula |
C73H129N3O30 |
Molecular Weight |
1528.8 g/mol |
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,4'S,4aR,5S,5'R,6'R,7R,8S,8aS)-5'-acetamido-8-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4'-hydroxy-7-(hydroxymethyl)-3-oxo-6'-[(1R,2R)-1,2,3-trihydroxypropyl]spiro[5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-2,2'-oxane]-5-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |
InChI |
InChI=1S/C73H129N3O30/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-96-69-61(94)59(92)62(50(39-80)99-69)101-71-67-66(106-73(72(95)104-67)35-46(85)53(74-42(3)82)65(105-73)55(88)47(86)36-77)63(51(40-81)100-71)102-68-54(75-43(4)83)64(57(90)49(38-79)97-68)103-70-60(93)58(91)56(89)48(37-78)98-70/h31,33,44-51,53-71,77-81,84-86,88-94H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63-,64+,65+,66-,67+,68-,69+,70-,71-,73-/m0/s1 |
InChI Key |
WVHBJHLTCHODOA-MYYVOHNDSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@H]3[C@H]([C@H]([C@H](O2)CO)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O3)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C3C(C(C(O2)CO)OC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)CO)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)O3)O)O)C(C=CCCCCCCCCCCCCC)O |
Origin of Product |
United States |
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